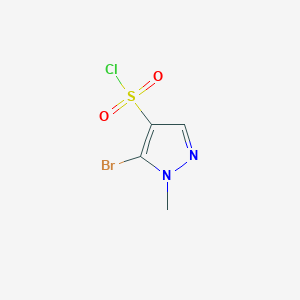
5-bromo-1-methyl-1H-pyrazole-4-sulfonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-bromo-1-methyl-1H-pyrazole-4-sulfonyl chloride is a derivative of pyrazole, with a bromine atom and a methyl group attached to the pyrazole ring . It is used in organic synthesis as a reagent for the preparation of various pharmaceuticals and agrochemicals .
Synthesis Analysis
The synthesis of 5-bromo-1-methyl-1H-pyrazole-4-sulfonyl chloride involves the sequential formation of ketones, β-diketones, and subsequent heterocyclization with hydrazine . Further alkylation of 4- (phenylthio)-1H-pyrazole-5-ol 11 with methyl bromoacetate gave phenylpyrazolyl sulfide 12, which was hydrolyzed to carboxylic acid under the action of LiOH .Molecular Structure Analysis
The molecular structure of 5-bromo-1-methyl-1H-pyrazole-4-sulfonyl chloride is represented by the Inchi Code: 1S/C4H4BrClN2O2S/c1-8-4 (5)3 (2-7-8)11 (6,9)10/h2H,1H3 . The molecular weight is 259.51 .Chemical Reactions Analysis
The chemical reactions involving 5-bromo-1-methyl-1H-pyrazole-4-sulfonyl chloride are diverse. For instance, visible light catalysis enables an efficient tandem reaction of hydrazones and α-bromo ketones to provide 1,3,5-trisubstituted pyrazoles .Physical And Chemical Properties Analysis
The physical and chemical properties of 5-bromo-1-methyl-1H-pyrazole-4-sulfonyl chloride include a boiling point of 295.7±13.0 °C (Predicted), a density of 1.60±0.1 g/cm3 (Predicted), and an acidity coefficient (pKa) of -3.33±0.10 (Predicted) .Scientific Research Applications
Synthesis of Pyrazole Derivatives
5-bromo-1-methyl-1H-pyrazole-4-sulfonyl chloride can be used as a starting material in the synthesis of various pyrazole derivatives . These derivatives have shown diverse pharmacological effects, including potent antileishmanial and antimalarial activities .
Antileishmanial Activity
Some hydrazine-coupled pyrazoles synthesized using 5-bromo-1-methyl-1H-pyrazole-4-sulfonyl chloride have shown superior antipromastigote activity against Leishmania aethiopica clinical isolate . This suggests its potential use in the development of antileishmanial drugs .
Antimalarial Activity
The same hydrazine-coupled pyrazoles have also demonstrated significant in vivo antimalarial activities against Plasmodium berghei infected mice . This indicates the compound’s potential in the preparation of effective antimalarial agents .
Inhibition of Liver Alcohol Dehydrogenase
4-substituted pyrazoles, which can be synthesized from 5-bromo-1-methyl-1H-pyrazole-4-sulfonyl chloride, have been shown to act as inhibitors of liver alcohol dehydrogenase . This suggests its potential use in the treatment of alcoholism .
Synthesis of 1,4’-Bipyrazoles
5-bromo-1-methyl-1H-pyrazole-4-sulfonyl chloride can be used as a starting material in the synthesis of 1,4’-bipyrazoles . These compounds have various applications in the field of organic chemistry .
Synthesis of Antifungal Agents
N-(2-(5-bromo-1H-indazol-1-yl)phenyl)-3-(difluoro-methyl)-1-methyl-1H-pyrazole-4-carboxamide, a compound synthesized from 5-bromo-1-methyl-1H-pyrazole-4-sulfonyl chloride, has shown higher antifungal activity against seven phytopathogenic fungi than the standard drug boscalid . This suggests its potential use in the development of antifungal drugs .
Mechanism of Action
Safety and Hazards
Future Directions
The synthesis and biological activity of sulfur-containing 1,2-azoles, in which the sulfur atom is bonded directly to the ring or through the spacers, are current trends in organic synthesis and medicinal chemistry . The principles and metrics of green chemistry such as “metal-free” and “solvent-free” reactions, green solvent, homo- and heterogeneous catalyst, multicomponent reactions (MCR), one-pot process, atomic efficiency, molecular docking, primary screening are being followed .
properties
IUPAC Name |
5-bromo-1-methylpyrazole-4-sulfonyl chloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4BrClN2O2S/c1-8-4(5)3(2-7-8)11(6,9)10/h2H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKSFIUAPEQSZEU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C=N1)S(=O)(=O)Cl)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4BrClN2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.51 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-bromo-1-methyl-1H-pyrazole-4-sulfonyl chloride | |
CAS RN |
1781461-27-5 |
Source


|
| Record name | 5-bromo-1-methyl-1H-pyrazole-4-sulfonyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-fluoro-N-(3-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)benzamide](/img/structure/B2371882.png)


![1-[3-(Trifluoromethyl)phenyl]prop-2-yn-1-ol](/img/structure/B2371887.png)
![2-benzyl-8-(p-tolyl)-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione](/img/structure/B2371888.png)
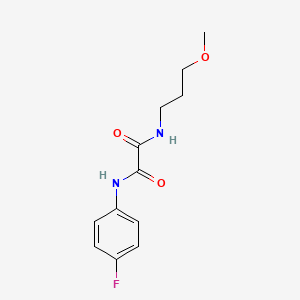
![1-methyl-N-(2-(6-methyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-3-phenyl-1H-pyrazole-5-carboxamide](/img/structure/B2371892.png)

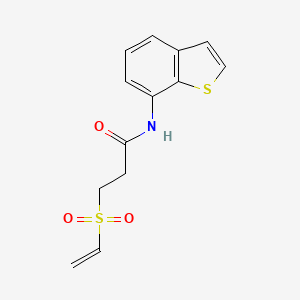
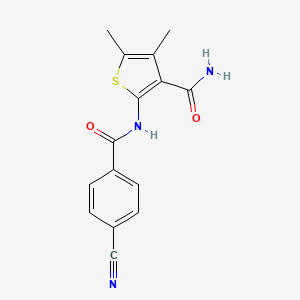
![2-[(1-Phenylpyrazol-3-yl)methoxy]naphthalene-1-carbaldehyde](/img/structure/B2371898.png)
![N-[[1-(Prop-2-enoylamino)cyclobutyl]methyl]-5,6-dihydro-4H-cyclopenta[b]thiophene-2-carboxamide](/img/structure/B2371899.png)
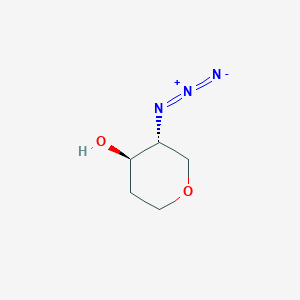
![2-Methyl-1-(3,4,5-trimethoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2371903.png)